molecular formula C15H13NO3S B2557195 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid CAS No. 744230-61-3

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid

Cat. No. B2557195
M. Wt: 287.33
InChI Key: FHUQKMRHUMWWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid” is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13NO3S/c17-13(10-6-7-10)16-14-12(15(18)19)11(8-20-14)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17)(H,18,19) . The Canonical SMILES representation is C1CC1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a topological polar surface area of 94.6 Ų .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel 2-aminothiophene derivatives, including those related to 2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid, has been explored for their antimicrobial properties. These compounds have shown significant biological activities, such as antimicrobial, antifungal, and antitumor activities, indicating their potential in drug development. For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit antibacterial activity, highlighting the importance of thiophene derivatives in the development of new antimicrobials (Prasad et al., 2017).

Chemical Synthesis and Material Science

The electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene has revealed a new class of photoluminescent materials, suggesting applications in the field of materials science. This process involves the formation of π-conjugated oligoaminothiophenes, which exhibit unique photoluminescent properties. Such materials could find applications in organic electronics and photonics, indicating the compound's versatility beyond biological activity (Ekinci et al., 2000).

Advanced Organic Synthesis Techniques

Research has also focused on advanced synthesis techniques for creating 2-aminothiophene-3-carboxylate derivatives, including donor-acceptor cyclopropanes. These methods enable the efficient generation of these compounds, which are valuable for further chemical transformations and potentially for the synthesis of pharmaceuticals and agrochemicals. For example, DBU-mediated annulations provide a method to synthesize 2-aminothiophene-3-carboxylate derivatives with a variety of functional groups, showcasing the adaptability of these compounds in synthetic chemistry (Su et al., 2017).

properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-13(10-6-7-10)16-14-12(15(18)19)11(8-20-14)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUQKMRHUMWWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic acid

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